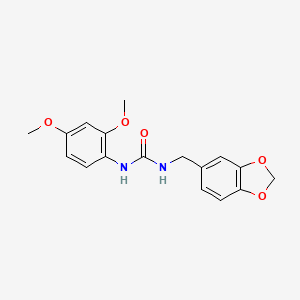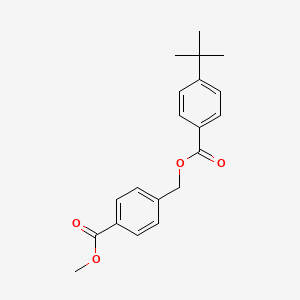![molecular formula C12H16N2O3S B4627569 N-allyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4627569.png)
N-allyl-4-[methyl(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-allyl-4-[methyl(methylsulfonyl)amino]benzamide and similar compounds involves complex chemical processes designed to optimize yield and efficacy. Research has outlined methods for creating various benzamide and sulfonamide compounds, demonstrating the versatility and innovation in synthesizing these molecules. For instance, studies have detailed the Class III antiarrhythmic activity of substituted benzamides and sulfonamides, highlighting the importance of specific substitutions in achieving desired biological activities (Ellingboe et al., 1992).
Molecular Structure Analysis
Molecular structure analysis of N-allyl-4-[methyl(methylsulfonyl)amino]benzamide involves understanding its geometric and electronic properties. Density Functional Theory (DFT) studies have been used to optimize the molecule's structure, analyze vibrational frequencies, and assess its reactivity and electronic properties. Such studies provide insights into the compound's bioactive nature, including antifungal and antiviral activities (FazilathBasha et al., 2021).
Chemical Reactions and Properties
N-allyl-4-[methyl(methylsulfonyl)amino]benzamide's chemical reactions and properties are pivotal for its potential therapeutic use. Research on similar compounds has demonstrated their ability to undergo specific reactions that enhance their pharmacological profile. This includes the synthesis of compounds with Class III antiarrhythmic activity, demonstrating the compound's specific blocking of potassium currents at concentrations significant for prolonging action potential duration (Ellingboe et al., 1992).
Physical Properties Analysis
The physical properties of N-allyl-4-[methyl(methylsulfonyl)amino]benzamide, including solubility, melting point, and stability, are crucial for its formulation and delivery. While specific studies on this compound's physical properties are limited, research on analogous compounds provides a foundation for understanding the physical characteristics essential for drug development.
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability under various conditions, and interaction with biological molecules, is essential for predicting the compound's behavior in physiological environments. Studies on similar molecules have explored these aspects through synthetic routes and molecular docking analyses, offering insights into their potential mechanism of action and interaction with biological targets (FazilathBasha et al., 2021).
Applications De Recherche Scientifique
Class III Antiarrhythmic Activity
N-allyl-4-[methyl(methylsulfonyl)amino]benzamide derivatives exhibit Class III antiarrhythmic activity. Selected compounds from this series show potent Class III activity without affecting conduction, both in vitro (dog Purkinje fibers) and in vivo (anesthetized dogs). These compounds, such as WAY-123,398, are characterized by good oral bioavailability and favorable hemodynamic profiles. They significantly increase the ventricular fibrillation threshold and can terminate ventricular fibrillation, restoring sinus rhythm. The compounds are also identified as specific blockers of the delayed rectifier potassium current (IK) at concentrations that prolong action potential duration (Ellingboe et al., 1992).
Regio- and Enantioselective Substitution
The regio- and enantioselective substitution of acyclic allylic sulfoximines, including derivatives of N-allyl-4-[methyl(methylsulfonyl)amino]benzamide, leads to the formation of chiral alkenes. This process, involving reactions with butylcopper in the presence of lithium iodide and boron trifluoride, is notable for its high gamma-selectivities and moderate to high enantioselectivities. The configuration of the resulting alkenes is established by chemical correlation through ozonolysis to the corresponding carbonyl compounds. This process exemplifies the utility of these compounds in asymmetric synthesis (Scommoda et al., 1996).
Electrophysiological Activity
The N-substituted imidazolylbenzamides or benzene-sulfonamides, related to N-allyl-4-[methyl(methylsulfonyl)amino]benzamide, have been synthesized and evaluated for their cardiac electrophysiological activity. Some compounds in this series, including N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide (a similar compound), exhibit potency comparable to sematilide, a selective class III agent. This highlights the potential of these compounds in developing new class III electrophysiological agents (Morgan et al., 1990).
Water Purification and Desalination
N-allyl-4-[methyl(methylsulfonyl)amino]benzamide derivatives have been applied in the synthesis of polymers like poly sulphonyl amino benzamide (PSAB) and methyalated PSAB. These novel polymers, used in polysulfone composite membranes, are significant for water purification, particularly in seawater desalination. The membranes exhibit properties such as salt rejection, water flux, and molecular weight cutoff suitable for desalination processes (Padaki et al., 2012).
Detergent Formulation
Derivatives of N-allyl-4-[methyl(methylsulfonyl)amino]benzamide have been explored in the context of detergent formulation. Sulfobetaine derivatives of fatty amides, potentially synthesized from similar compounds, demonstrate promising solution properties and detergency performance. These findings suggest potential applications in the development of more efficient and environmentally friendly detergents (Parris et al., 1977).
Propriétés
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-4-9-13-12(15)10-5-7-11(8-6-10)14(2)18(3,16)17/h4-8H,1,9H2,2-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXNNRTYAAYECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC=C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl(methylsulfonyl)amino]-N-(prop-2-en-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4627488.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4627497.png)


![6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B4627527.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4627534.png)
![8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627539.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4627541.png)
![3-(anilinosulfonyl)-4-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4627555.png)
![3-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4627556.png)
![1-{[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4627564.png)
![4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4627576.png)
![4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide](/img/structure/B4627580.png)